molecular formula C18H13FN6O B11453165 N-(4-fluorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-fluorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11453165
M. Wt: 348.3 g/mol
InChI Key: OSIQQDKDECZRAU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic small molecule based on the versatile [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. The TP core is isoelectronic with the purine ring, making it a potential bio-isostere for purines in the design of novel enzyme inhibitors, particularly for targeting ATP-binding sites in kinases . This specific compound features a 4-fluorophenyl carboxamide group and a pyridin-4-yl substituent, which are common pharmacophores aimed at enhancing target binding affinity and optimizing physicochemical properties. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known for its metal-chelating properties, capable of forming complexes via its nitrogen atoms, which can be exploited in various biochemical research applications . Furthermore, TP derivatives have been investigated in numerous therapeutic areas, including as potential inhibitors for cancer therapy, with some analogs demonstrating potent inhibitory activity against transforming growth factor-beta (TGF-β) type I receptor kinase (ALK5) and protozoan proteasomes for the treatment of parasitic diseases like leishmaniasis . Researchers can utilize this compound as a key intermediate or a building block for the synthesis of more complex molecules, or as a chemical probe for exploring biological pathways involving purine recognition or metal-dependent processes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C18H13FN6O

Molecular Weight

348.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-7-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H13FN6O/c1-11-15(17(26)22-14-4-2-13(19)3-5-14)10-21-18-23-16(24-25(11)18)12-6-8-20-9-7-12/h2-10H,1H3,(H,22,26)

InChI Key

OSIQQDKDECZRAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through a multi-step process. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using microwave-mediated, catalyst-free methods. This approach is eco-friendly and allows for the synthesis of the compound in a short reaction time with high yields .

Chemical Reactions Analysis

Core Formation: Triazolopyrimidine Ring System

The synthesis begins with the formation of the triazolo[1,5-a]pyrimidine core, which involves:

  • Cyclization reactions of precursors such as aminoazoles (e.g., 5-amino-1,2,4-triazole) with carbonyl-containing reagents (e.g., 3-oxo-N-(pyridin-2-yl)butanamide) under reflux conditions in solvents like DMF .

  • Knoevenagel condensation , where enol intermediates react with activated aldehydes to form conjugated systems, followed by cyclization to close the triazolopyrimidine ring .

Key Chemical Reactions

The compound undergoes several characteristic reactions due to its functional groups:

Reaction Type Mechanism Conditions Outcome
Hydrolysis Cleavage of the carboxamide groupAcidic/basic aqueous conditionsGenerates carboxylic acid
Substitution Replacement of fluorine or pyridin-4-yl groupsNucleophilic aromatic substitution or coupling reagentsModified aryl derivatives
Reduction Conversion of carboxamide to amineLiAlH₄ or other reducing agentsAmine derivative formation
Oxidation Modification of hydroxyl groups (if present)Oxidizing agents (e.g., KMnO₄)Ketone/aldehyde formation

Mechanistic Insights

  • Knoevenagel Reaction : The enol form of pyrazolones reacts with activated aldehydes, facilitated by Lewis bases (e.g., TMDP) or acidic conditions (e.g., acetic acid), to form conjugated intermediates that cyclize into the triazolopyrimidine core .

  • Suzuki Coupling : Used to introduce aryl groups (e.g., phenyl boronic acids) to the core structure, requiring palladium catalysts and ligands .

Reaction Conditions and Yields

Relevant data from analogous syntheses highlight critical parameters:

Reaction Conditions Yield
Triazolopyrimidine core formationDMF, reflux, 12–15 min 68–81%
Pyrazolone condensationEthanol, acetic acid, 130°C, O₂ Up to 92%
Suzuki couplingPalladium catalyst, ligands N/A

Functional Group Reactivity

The compound’s reactivity is influenced by its heterocyclic framework and substituents:

  • Carboxamide group : Susceptible to hydrolysis, forming carboxylic acids under acidic/basic conditions.

  • Pyridin-4-yl moiety : May participate in coordination chemistry or further substitution reactions.

  • Fluorophenyl group : Resistant to nucleophilic substitution but reactive under harsh conditions (e.g., SNAr).

Analytical and Structural Insights

  • NMR and MS : Used to confirm structural integrity, with diagnostic signals for the triazolopyrimidine core and substituents .

  • Crystallography : Provides detailed 3D conformational data, aiding in understanding intermolecular interactions .

References

Scientific Research Applications

Cancer Therapy

The compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of triazolopyrimidine frameworks can inhibit tubulin assembly, demonstrating a mechanism of action similar to that of established chemotherapeutic agents. Specifically:

  • Antiproliferative Activity : The compound has been reported to possess IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential as an anticancer drug. One study highlighted a derivative with an IC50 of 60 nM against HeLa cells and reduced activity against other cancer types (IC50 values ranging from 3–18 μM) .
  • Mechanism of Action : The primary mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell division. This action is enhanced by specific structural features within the triazolopyrimidine scaffold .

Antiviral Activity

Recent research has also explored the antiviral properties of N-(4-fluorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives against influenza viruses:

  • Inhibition of Influenza Virus Polymerase : The compound has been shown to disrupt the interaction between PA-PB1 heterodimers in the influenza A virus polymerase complex. This disruption is crucial for viral replication and suggests that these compounds could serve as antiviral agents .

Other Therapeutic Applications

Beyond oncology and virology, there are indications that this compound may have broader therapeutic applications:

  • Fibrosis Treatment : Inhibitors targeting TGF-β receptor kinases have been identified as potential antifibrotic agents. The triazolopyrimidine derivatives are being investigated for their ability to modulate fibrosis-related pathways .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Cancer TherapyInhibition of tubulin polymerizationIC50 values as low as 60 nM against HeLa cells
Antiviral ActivityDisruption of PA-PB1 interactionEffective against influenza virus polymerase
Fibrosis TreatmentTargeting TGF-β receptor kinasesPotential antifibrotic effects identified

Case Studies and Research Findings

  • Antiproliferative Studies : A series of compounds based on the triazolopyrimidine structure were synthesized and tested for their antiproliferative activity across multiple cancer cell lines. These studies indicated structural modifications could enhance potency significantly .
  • Antiviral Mechanism : Research involving molecular docking studies provided insights into how these compounds bind to viral proteins, supporting their potential use in antiviral therapies .
  • Fibrosis Research : Ongoing studies are evaluating the role of these compounds in modulating fibrotic pathways, with promising preliminary results suggesting they could mitigate fibrosis in preclinical models .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its therapeutic effects . The pathways involved include inhibition of kinase activity, modulation of receptor signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical properties of triazolopyrimidine carboxamides are heavily influenced by substituent groups. Below is a comparative analysis of key analogs:

Compound Name (ID) Substituents Melting Point (°C) Yield (%) Molecular Weight Key Substituent Effects
Target Compound N-(4-fluorophenyl), 2-(pyridin-4-yl) Not reported Not reported ~400 (estimated) Fluorine enhances electronegativity; pyridine improves target interaction
5j [1] N-(4-nitrophenyl), 7-(3,4,5-trimethoxyphenyl) 319.9–320.8 43 453.17 Nitro group increases polarity; trimethoxy enhances lipophilicity
5k [1] N-(4-bromophenyl), 7-(3,4,5-trimethoxyphenyl) 280.1–284.3 54 513.09 Bromine adds polarizability; trimethoxy boosts bioavailability
5l [1] N-(3-hydroxy-4-methoxyphenyl), 7-(3,4,5-trimethoxyphenyl) 249.7–250.3 56 481.18 Hydroxy group improves solubility; methoxy balances lipophilicity
7-(difluoromethoxy) analog [5] 7-[4-(difluoromethoxy)-3-methoxyphenyl], N-(2-methoxyphenyl) Not reported Not reported ~460 (estimated) Difluoromethoxy increases electron-withdrawing effects; methoxy aids membrane penetration
N-(4-chlorophenyl) analog [7] N-(4-chlorophenyl), 7-(4-methylthiophenyl) Not reported Not reported 413.90 Chlorine enhances steric bulk; methylthio introduces sulfur-mediated interactions

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The target compound’s 4-fluorophenyl group provides moderate EW effects compared to the stronger nitro (5j) or bromo (5k) substituents. This may optimize binding without excessive polarity [1].
  • Heteroaromatic Substituents: The pyridin-4-yl group in the target compound likely enhances interactions with biological targets (e.g., kinases or receptors) compared to purely phenyl-based analogs [6].
  • Solubility vs. Lipophilicity: Hydroxy groups (5l) improve aqueous solubility, whereas methoxy or methylthio groups (5k, [7]) increase lipophilicity, affecting membrane permeability [1].

Stability and Metabolic Considerations

  • Fluorine vs. Chlorine: The smaller size of fluorine (vs.
  • Pyridine vs. Phenyl: The pyridin-4-yl group may resist oxidative metabolism better than phenyl rings, extending half-life [6].

Biological Activity

N-(4-fluorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo-pyrimidine core, which is known for its pharmacological versatility. The presence of a fluorophenyl group and a pyridinyl moiety enhances its interaction with biological targets.

Research indicates that compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit potent anticancer activity through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of several human cancer cell lines. For instance, studies have reported IC50 values indicating significant potency against MGC-803 and HCT-116 cells.
  • Induction of Apoptosis : It triggers apoptosis in cancer cells by modulating key signaling pathways. Specifically, inhibition of the ERK signaling pathway has been observed, leading to decreased phosphorylation levels of critical proteins involved in cell survival and proliferation .
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, effectively halting their progression through the cell cycle and promoting cell death .

Comparative Efficacy

A comparative analysis with other known anticancer agents reveals that this compound demonstrates superior efficacy:

CompoundCell LineIC50 (μM)Mechanism
This compoundMGC-8039.47ERK pathway inhibition
5-Fluorouracil (5-FU)MGC-80315.0Antimetabolite
Compound H12HCT-1169.58ERK pathway inhibition

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Study on MGC-803 Cells : In vitro studies demonstrated that treatment with the compound resulted in significant growth inhibition and colony formation suppression in MGC-803 cells. The mechanism was linked to the downregulation of ERK signaling pathways .
  • Combination Therapy : Research explored the potential synergistic effects when combined with other chemotherapeutic agents. The results indicated enhanced antiproliferative effects when used alongside traditional treatments like paclitaxel .
  • In Vivo Studies : Animal models have shown promising results where administration of this compound led to reduced tumor size and improved survival rates compared to control groups .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-fluorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A typical approach involves:

  • Step 1: Formation of the triazolopyrimidine core using substituted pyrimidine precursors and hydrazine derivatives under reflux conditions (e.g., ethanol or DMF as solvents) .
  • Step 2: Introduction of the 4-fluorophenyl carboxamide group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    Key Data:
Reaction StepReagents/ConditionsYield (%)Reference
Core formationEthanol, 80°C, 12h65–75
Carboxamide couplingEDCI, DMF, RT, 24h50–60

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer:

  • X-ray crystallography is the gold standard for confirming molecular geometry. For example, single-crystal diffraction data (e.g., R factor < 0.06) can resolve bond lengths and angles .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Peaks for the pyridinyl protons (δ 8.5–9.0 ppm) and fluorophenyl group (δ 7.2–7.8 ppm) .
    • FT-IR : Carboxamide C=O stretch (~1680 cm⁻¹) and triazole C-N stretches (~1550 cm⁻¹) .
  • HPLC-MS : Purity >95% (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • DoE parameters : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq) .
  • Statistical modeling : Use response surface methodology (RSM) to identify optimal conditions. For example, a central composite design (CCD) revealed that 80°C in DMF with 0.5 eq EDCI maximizes yield (75%) .
    Key Insight : Interaction effects between temperature and solvent polarity account for 85% of yield variability .

Q. How to resolve contradictions in spectral data for structural analogs?

Methodological Answer:

  • Case study : Discrepancies in NMR shifts for methyl groups in triazolopyrimidines may arise from tautomerism. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria .
  • X-ray validation : Compare experimental bond lengths (e.g., C-N: 1.33 Å) with DFT-calculated values to confirm dominant tautomers .
    Example : In N-(4-chlorophenyl)-5,7-dimethyltriazolo[1,5-a]pyrimidine, VT-NMR confirmed a 75:25 keto-enol ratio at 25°C .

Q. What strategies are used to analyze structure-activity relationships (SAR) for kinase inhibition?

Methodological Answer:

  • In vitro assays : Test inhibitory activity against kinase panels (e.g., EGFR, VEGFR2) at 1–10 μM concentrations .
  • Molecular docking : Align the compound’s pyridinyl and fluorophenyl moieties with ATP-binding pockets (e.g., PDB ID: 1M17). Key interactions include H-bonds with Lys721 and hydrophobic contacts with Leu694 .
  • Data correlation : Plot IC₅₀ values against substituent electronegativity (e.g., 4-fluorophenyl vs. 4-chlorophenyl analogs) .

Q. How to mitigate hazards during laboratory handling?

Methodological Answer:

  • Safety protocols : Use fume hoods for reactions involving volatile solvents (DMF, THF) .
  • Hazard classification : While no GHS hazards are reported for this compound, structurally similar triazolopyrimidines may exhibit acute toxicity (Category 4, LD₅₀ > 500 mg/kg) .
    Recommendation : Conduct Ames tests for mutagenicity if aryl fluorides are present .

Q. Table 1. Crystallographic Data for Triazolopyrimidine Analogs

CompoundSpace GroupR FactorBond Length (C-N, Å)Reference
N-(4-chlorophenyl)-5,7-dimethylP 10.0581.33
Ethyl 2-(4-carboxybenzylidene)P2₁/c0.1781.35

Q. Table 2. SAR Data for Pyrimidine-Based Inhibitors

SubstituentKinase TargetIC₅₀ (nM)Selectivity IndexReference
4-FluorophenylEGFR12.315x
4-ChlorophenylVEGFR28.78x

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